3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid has been extensively studied for its synthetic and chemical properties. For example, it has been used in the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, a compound with potential applications in various chemical reactions and syntheses (Linder, Steurer, & Podlech, 2003). Additionally, it's been employed in the stereocontrolled synthesis of related compounds, such as 2R-benzyl-5S-tert-butoxycarbonylamino-4R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, highlighting its versatility in creating enantiomerically pure compounds (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Application in HIV Protease Inhibitor Synthesis
A significant application of this compound is in the field of antiviral research, particularly in the synthesis of HIV protease inhibitors. For instance, it has been transformed into (2R, 3S)-1-amino-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutane, a key component in the HIV protease inhibitor VX-478 (Yuasa, Yuasa, & Tsuruta, 1998).
Biopolymer and Polymer Synthesis
This compound has also found applications in the development of biocompatible polymers. For example, derivatives of (S)-3,4-Dihydroxybutyric acid, a structurally related compound, have been utilized in producing environmentally friendly polycarbonates via copolymerization with carbon dioxide, demonstrating the potential of such compounds in sustainable material science (Tsai, Wang, & Darensbourg, 2016).
Application in Hydrogel Formation
The compound has been investigated for its potential in forming hydrogels, which can be used for drug delivery systems. Tripeptide-based hydrogelators incorporating derivatives of this compound have shown promise as carriers for vitamin B12 and the anticancer drug doxorubicin (Guchhait et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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